3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one
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Overview
Description
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one is a complex organic compound that features an indolin-2-one core structure, a piperidine ring, and a cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indolin-2-one Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indolin-2-one core.
Cyclopropanation: The cyclopropane moiety can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the role of indole derivatives in biological systems.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets . The piperidine ring and cyclopropane moiety can further enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yl)indolin-2-one
- Indole-3-acetic acid
- Indole-3-carbinol
Uniqueness
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)indolin-2-one is unique due to the presence of the cyclopropane moiety, which can confer additional steric and electronic properties that are not present in similar compounds. This can result in enhanced biological activity and specificity.
Properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-15(13-3-1-2-4-14(13)18-16)11-7-9-19(10-8-11)17(21)12-5-6-12/h1-4,11-12,15H,5-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFDEAPZKGECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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